3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

Researchers requiring a dual-sulfonamide scaffold for carbonic anhydrase inhibitor development often face limited synthetic accessibility. This compound (CAS 2694728-08-8) provides a ready-to-use solution with an N-(2-methoxyethyl) tail that eliminates protecting-group steps common in N-benzyl or N-methyl analogs. - Dual pharmacophore: Primary -SO₂NH- for zinc coordination, secondary -NH-SO₂Ph for isoform-specific rim interactions. - Favorable drug-like properties: XLogP3 ~1.2, TPSA ~115 Ų; suitable for solubility-permeability correlation studies (PAMPA/Caco-2). - Supplied as a research chemical with batch-specific purity documentation; available from stock for immediate dispatch.

Molecular Formula C16H20N2O6S2
Molecular Weight 400.5 g/mol
Cat. No. B15300961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide
Molecular FormulaC16H20N2O6S2
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCOCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H20N2O6S2/c1-23-11-10-17-25(19,20)14-8-9-16(24-2)15(12-14)18-26(21,22)13-6-4-3-5-7-13/h3-9,12,17-18H,10-11H2,1-2H3
InChIKeyJHKSSNXOKKRSKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide – Compound Class & Procurement Context


3-Benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is a synthetic, dual-sulfonamide aromatic compound (molecular formula C₁₆H₂₀N₂O₅S₂, MW ~384.5 g/mol) belonging to the benzenesulfonamide class [1]. Structurally, it features a benzenesulfonamido (-NH-SO₂-Ph) substituent at position 3, a methoxy group at position 4, and an N-(2-methoxyethyl) tail on the primary sulfonamide at position 1 of the central benzene ring. Benzenesulfonamides are widely recognised as pharmacologically relevant scaffolds, particularly as carbonic anhydrase inhibitors and as building blocks for medicinal chemistry programs [2]. This specific compound is catalogued by research-chemical suppliers and is primarily positioned as a synthetic intermediate or tool compound for biochemical probe development.

Dual-sulfonamide scaffold for carbonic anhydrase and metalloenzyme probe development
N-(2-methoxyethyl) tail enables direct synthetic diversification without protecting-group steps
Reported low-lipophilicity profile supports aqueous assay compatibility

Why Generic Benzenesulfonamides Cannot Substitute for 3-Benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide


Within the benzenesulfonamide class, subtle modifications to the N-substituent, ring methoxy positioning, and the presence or absence of a secondary sulfonamido group profoundly alter physicochemical properties, target-engagement profiles, and synthetic utility [1]. The N-(2-methoxyethyl) tail on the primary sulfonamide of this compound introduces both hydrogen-bond-accepting capability and modulated lipophilicity that simpler N-methyl or N-phenyl analogs lack. Simultaneously, the 3-benzenesulfonamido group provides a second zinc-binding or hydrogen-bonding pharmacophore, making the molecule functionally distinct from mono-sulfonamide congeners [2]. Therefore, substituting a generic benzenesulfonamide or even a close positional isomer risks losing the dual-interaction motif and the specific solubility/permeability balance conferred by the methoxyethyl chain, compromising biological assay reproducibility or downstream synthetic outcomes.

N-methyl or N-phenyl analogs lack the methoxyethyl tail’s hydrogen-bonding and lipophilicity modulation, potentially shifting solubility and target interaction profiles.

Mono-sulfonamide benzenesulfonamides cannot engage the dual zinc-binding/H-bond motif; class-level SAR suggests affinity loss of 5–20×.

Para-methoxy positional isomers alter ring electronics and sulfonamide pKa, possibly reducing the fraction of zinc-binding deprotonated species at physiological pH.

Quantitative Differentiation Evidence for 3-Benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide Versus Close Analogs


Calculated LogP and Hydrogen-Bonding Profile Differentiates the N-(2-Methoxyethyl) Analog from N-Benzyl and N-Methyl Comparators

The N-(2-methoxyethyl) substituent on the primary sulfonamide distinguishes this compound from its closest catalog analogs—3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide and 3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide—by providing a polar yet non-ionisable tail with an additional hydrogen-bond acceptor [1]. Calculated physicochemical descriptors show that the target compound has a lower predicted logP (XLogP3 ~1.2) compared with the N-benzyl-N-methyl analog (estimated XLogP3 ~3.0), translating to roughly a 50-fold difference in theoretical octanol-water partition coefficient. The hydrogen-bond acceptor count increases from 5 in the N-benzyl-N-methyl analog to 6 in the target compound, enabling additional interactions in aqueous biological environments [2].

LogP & H-Bonding
Reported
XLogP3 ~1.2 vs ~3.0 | H-bond acceptors 6 vs 5
Supports lower nonspecific binding and improved aqueous solubility context
Computed descriptors; experimental solubility advised
Physicochemical profiling Lipophilicity Drug-likeness

Dual Sulfonamide Architecture Enables Tighter Zinc-Chelation Versus Mono-Sulfonamide Benzenesulfonamide Derivatives

The compound possesses two distinct sulfonamide groups: a primary benzenesulfonamide (-SO₂NH-) at position 1 and a secondary benzenesulfonamido (-NH-SO₂-Ph) at position 3. In the well-established carbonic anhydrase (CA) pharmacophore model, primary sulfonamides coordinate the catalytic zinc ion via the deprotonated -SO₂NH⁻ moiety, while the secondary sulfonamide can engage the enzyme's hydrophilic rim through hydrogen bonding [1]. This dual-interaction motif is absent in mono-sulfonamide benzenesulfonamide derivatives, which can only utilise a single zinc-binding contact. Literature data for structurally related bis-sulfonamide CA inhibitors demonstrate that the second sulfonamide moiety can improve binding affinity by 5- to 20-fold (ΔKd) compared with mono-sulfonamide counterparts, depending on the linker geometry [2].

Zinc-Binding Motif
Class-level
Dual sulfonamide (primary + secondary) vs mono-sulfonamide; literature Kd Δ 5–20×
May support tighter target engagement versus mono-sulfonamide tools
Direct experimental data for this compound not yet published
Enzyme inhibition Carbonic anhydrase Zinc-binding

N-(2-Methoxyethyl) Substituent Confers Distinct Aqueous Solubility Profile Versus N-Methyl-Terminated Analogs

The N-(2-methoxyethyl) group incorporates a terminal methyl ether that acts as a water-solubilising handle while avoiding the ionisation liabilities of carboxylate or amine tails. In contrast, the closest cataloged analogs—3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide and 3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide—bear N-benzyl-N-methyl or N-methyl-N-(3-methoxypropyl) substituents respectively, which either increase logP (benzyl) or introduce additional methylene rotors without a terminal polar group [1]. The computed topological polar surface area (TPSA) of the target compound is approximately 115 Ų, compared with ~95 Ų for the N-benzyl-N-methyl analog, indicating superior aqueous solvation capacity [2].

TPSA & Solubility
Reported
TPSA ~115 Ų vs ~95 Ų (Δ +20 Ų); XLogP3 ~1.2 vs ~3.0
Supports improved aqueous solvation capacity for biochemical assays
Computed physicochemical profiles; confirm experimentally
Solubility Formulation Biochemical assays

Ortho-Methoxy Substitution Pattern Influences Ring Electronics Differently than Para-Methoxy Benzenesulfonamide Isomers

The 4-methoxy group on the central benzene ring is situated ortho to the 3-benzenesulfonamido substituent, creating an electron-donating effect that modulates the acidity of the adjacent sulfonamido N–H and the electrophilicity of the ring [1]. In para-methoxy benzenesulfonamide isomers, where the methoxy is positioned para to the sulfonamide on a monocyclic system, the electronic push-pull pattern is fundamentally different, altering both the pKa of the sulfonamide and its metal-binding affinity. Experimental pKa values reported for substituted benzenesulfonamides show that ortho-methoxy donors can lower the sulfonamide pKa by 0.5–1.0 units compared with para-methoxy analogs, enhancing zinc-binding at physiological pH [2].

Electronic & pKa
Class-level
Predicted pKa ~9.0–9.5 (ortho-methoxy) vs ~10.0–10.5 (para-methoxy isomer)
Favors deprotonated zinc-binding species at physiological pH
SAR extrapolation; direct pKa measurement not published
Electronic effects SAR Reactivity

Synthetic Accessibility Advantage: The N-(2-Methoxyethyl) Tail Enables Direct Amine Functionalisation Without Protection

The N-(2-methoxyethyl) group serves as an inert, non-protected handle that does not require orthogonal protection during subsequent synthetic transformations—unlike N-benzyl analogs, which necessitate hydrogenolysis conditions incompatible with many functional groups, or N-methyl analogs, which preclude further N-functionalisation [1]. Patent literature (EP 2383267 A1) describes a family of N-heterocyclic sulfonamide derivatives with aminocarbonyl-methoxymethyl or aminocarbonyl-methoxyethyl groups, highlighting the synthetic utility of the methoxyethyl tail as a versatile intermediate for library synthesis. The target compound's free secondary sulfonamido N–H (position 3) remains available for further derivatisation, while the N-(2-methoxyethyl) sulfonamide at position 1 is stable to a wide range of reaction conditions including mild acid/base, oxidation, and nucleophilic displacement [2].

Synthetic Handle
Reported
Methoxyethyl tail inert to hydrogenolysis & oxidation; 3-NH free for derivatisation
Reduces protecting-group steps versus N-benzyl or N-methyl analogs
Based on functional group compatibility tables and patent routes
Synthetic chemistry Building blocks Late-stage functionalisation

Limited Published Biological Data Necessitates Internal Validation; Physicochemical Differentiation Guides Comparator Selection

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay (as of early 2025) did not retrieve any published biochemical IC₅₀, Kd, or cellular activity data for this exact compound [1]. In contrast, simpler benzenesulfonamides such as 4-methoxybenzenesulfonamide and 4-amino-6-chloro-1,3-benzenedisulfonamide have extensive published activity profiles against carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII) and other targets. This absence of published data means that any biological differentiation claim must be experimentally validated by the end user. However, the physicochemical and structural differentiation evidence presented above provides a rational basis for selecting this compound over generic analogs when the research goal requires a dual-sulfonamide scaffold with an N-(2-methoxyethyl) tail, predictable solubility, and synthetic accessibility [2].

Biological Data Gap
Data to verify
No published IC₅₀, Kd, or cellular activity identified in major databases
Biological differentiation requires internal validation by end user
Structural and physicochemical data guide selection; verify target engagement independently
Data transparency Procurement caveat Assay design

Procurement-Relevant Application Scenarios for 3-Benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide


Carbonic Anhydrase Isoform-Selective Probe Development Requiring Dual Sulfonamide Pharmacophore

The compound's dual sulfonamide architecture—primary –SO₂NH– poised for zinc coordination and secondary –NH-SO₂-Ph available for isoform-specific rim interactions—makes it a rational scaffold for designing carbonic anhydrase inhibitors with potential isoform selectivity [1]. Researchers developing probes targeting tumor-associated hCA IX or hCA XII over ubiquitous hCA I/II should prioritise this scaffold over mono-sulfonamide alternatives, as the second sulfonamido group provides an additional vector for modulating selectivity through further chemical elaboration.

Synthetic Chemistry: Late-Stage Diversification Intermediate

The N-(2-methoxyethyl) tail obviates the need for protecting-group manipulations that plague N-benzyl and N-methyl analogs, enabling direct use of the free 3-benzenesulfonamido N–H for sulfonylation, alkylation, or arylation reactions [1]. This synthetic advantage is particularly relevant for medicinal chemistry groups building focused libraries of bis-sulfonamide derivatives, where step-count reduction translates directly to cost savings in procurement and faster lead optimisation cycles.

Physicochemical Property Studies: Low-logP Sulfonamide Reference Compound

With a computed XLogP3 of approximately 1.2 and a TPSA of ~115 Ų, this compound occupies a favourable drug-like property space distinct from more lipophilic N-benzyl or N-methyl analogs [1]. It can serve as a reference standard in solubility-permeability correlation studies for the benzenesulfonamide series, enabling direct head-to-head comparison of the impact of N-substituent polarity on aqueous solubility and passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers.

Biochemical Tool Compound for Metalloenzyme Screening Panels

Given the well-characterised zinc-chelating capacity of primary sulfonamides and the compound's additional hydrogen-bond donor/acceptor features from the secondary sulfonamido group, it is suitable as a screening tool against metalloenzyme panels beyond carbonic anhydrases—including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and other zinc-dependent enzymes [1]. Procurement for broad metalloenzyme profiling is warranted provided internal validation experiments confirm target engagement.

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform probe development
Dual sulfonamide architecture (zinc-binding + rim-interaction motif)
Isoform selectivity profiling in enzymatic assays
Late-stage diversification intermediate
Unprotected N-(2-methoxyethyl) handle and free 3-NH
Synthetic step-count reduction and yield improvement
Physicochemical reference in permeability studies
Favorable aqueous solubility profile (low logP, high TPSA)
Solubility–permeability correlation experiments
Metalloenzyme screening panel tool
Zinc-chelating primary sulfonamide + hydrogen-bonding secondary group
Target engagement confirmation across zinc-dependent enzymes
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